molecular formula C13H26O2 B1205961 Isotridecanoic acid CAS No. 25448-24-2

Isotridecanoic acid

Cat. No.: B1205961
CAS No.: 25448-24-2
M. Wt: 214.34 g/mol
InChI Key: SIOLDWZBFABPJU-UHFFFAOYSA-N
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Description

Isotridecanoic acid (C13H26O2) is a branched-chain fatty acid characterized by a 13-carbon backbone with methyl groups positioned at non-terminal carbons. Its structure distinguishes it from linear tridecanoic acid (n-tridecanoic acid) and other branched isomers, such as neodecanoic acid (C10H20O2). This compound occurs naturally in bacterial membranes, such as in Idiomarina zobellii, where it contributes to lipid A stability in lipooligosaccharides (LOS) . Industrially, it is synthesized via hydroformylation of branched alkenes (e.g., butene trimers) using cobalt or rhodium catalysts, followed by oxidation and purification . Its esters, particularly with pentaerythritol, are valued in lubricants for their low-temperature fluidity, oxidation stability, and low volatility .

Q & A

Q. Basic: What are the standard analytical techniques for characterizing isotridecanoic acid’s purity and structural integrity?

Answer:
this compound (C₁₃H₂₆O₂, CAS 25448-24-2) requires multi-modal validation due to its branched alkyl chain (iso-C₁₂) and surfactant properties. Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm branching patterns and carbon chain integrity .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : For functional group identification (carboxylic acid peaks at ~1700 cm⁻¹) .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : To detect impurities or isomerization byproducts during synthesis .
  • Titrimetric Methods : Acid-base titration to quantify active carboxylic acid content .
    Experimental design tip: Cross-validate results using at least two complementary methods to mitigate instrument-specific biases .

Q. Basic: How can researchers design reproducible synthesis protocols for this compound?

Answer:
Reproducibility hinges on:

  • Stepwise Documentation : Explicitly report reaction conditions (temperature, solvent ratios, catalysts) and purification steps (e.g., distillation, recrystallization) .
  • Batch Consistency : Use high-purity precursors (≥99%) to minimize side reactions. For example, iso-tridecanol oxidation must avoid over-oxidation to ketones .
  • Control Experiments : Include blank runs and spiked recovery tests to validate yield calculations .
    Data reporting: Adhere to journal guidelines (e.g., Beilstein Journal protocols) to ensure all synthetic steps are traceable .

Q. Advanced: How should researchers reconcile contradictory solubility data for this compound in aqueous vs. non-polar solvents?

Answer:
Discrepancies in solubility studies (e.g., water vs. hexane) often stem from:

  • pH-Dependent Ionization : Carboxylic acid groups dissociate in alkaline conditions, increasing aqueous solubility. Document pH levels during measurements .
  • Temperature Gradients : Solubility in non-polar solvents may vary with thermal history (e.g., hysteresis effects). Use controlled equilibration times .
  • Impurity Interference : Trace surfactants or salts can alter solubility profiles. Pre-purify solvents and validate purity via GC-MS .
    Methodological fix: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments addressing specific contradictions .

Q. Advanced: What statistical approaches are optimal for analyzing this compound’s surfactant efficiency in complex matrices?

Answer:
In multi-phase systems (e.g., emulsions), use:

  • Multivariate Analysis : Principal Component Analysis (PCA) to isolate variables affecting critical micelle concentration (CMC) .
  • Response Surface Methodology (RSM) : Optimize parameters like pH, temperature, and ionic strength .
  • Error Propagation Models : Quantify uncertainty in CMC measurements due to instrument drift or sampling heterogeneity .
    Data validation: Ensure metadata (e.g., sensor calibration logs, sampling protocols) align with ICES standards for reproducibility .

Q. Advanced: How can computational modeling predict this compound’s environmental behavior (e.g., biodegradation pathways)?

Answer:
Leverage:

  • Molecular Dynamics (MD) Simulations : Model interactions between branched chains and microbial enzymes .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate chain branching with biodegradation rates using historical datasets .
  • Life Cycle Assessment (LCA) : Integrate experimental half-life data with ecological compartment models (water, soil) .
    Pitfall avoidance: Validate models against empirical biodegradation assays (e.g., OECD 301F) to ensure predictive accuracy .

Q. Basic: What are the critical stability considerations for storing this compound in laboratory settings?

Answer:

  • Oxidation Prevention : Store under inert gas (N₂/Ar) due to susceptibility to auto-oxidation at carboxylic groups .
  • Temperature Control : Maintain ≤4°C for long-term storage; avoid repeated freeze-thaw cycles .
  • Container Material : Use glass or PTFE-lined containers to prevent leaching from plastics .
    Documentation: Track batch-specific degradation via periodic FTIR/NMR checks and annotate metadata (e.g., storage duration, exposure history) .

Q. Advanced: How to resolve conflicting literature on this compound’s toxicity thresholds in ecotoxicological studies?

Answer:
Contradictions arise from:

  • Test Organism Variability : Standardize assays using OECD-approved species (e.g., Daphnia magna) .
  • Endpoint Selection : Compare LC₅₀ (lethality) vs. EC₅₀ (effect) metrics, clarifying study objectives .
  • Matrix Effects : Account for environmental factors (e.g., humic acids in water) that modulate bioavailability .
    Analytical framework: Apply PICO (Population, Intervention, Comparison, Outcome) to structure meta-analyses of existing data .

Q. Basic: What are the best practices for validating this compound’s surfactant properties in novel formulations?

Answer:

  • Dynamic Light Scattering (DLS) : Measure micelle size distribution under varying concentrations .
  • Surface Tension Analysis : Use the Du Noüy ring method to determine CMC with <5% relative standard deviation .
  • Comparative Testing : Benchmark against commercial surfactants (e.g., sodium dodecyl sulfate) under identical conditions .
    Reporting standard: Follow Analytical Chemistry journal guidelines for instrument parameters and statistical thresholds .

Q. Advanced: How to design interdisciplinary studies linking this compound’s chemical properties to its industrial applications without violating non-commercial constraints?

Answer:

  • Focus on Mechanistic Insights : Study micelle formation kinetics or adsorption isotherms on model surfaces (e.g., silica) .
  • Collaborative Frameworks : Partner with environmental chemists to explore green chemistry applications (e.g., low-toxicity emulsifiers) .
  • Ethical Alignment : Exclude cost/scale-up discussions; emphasize fundamental interactions (e.g., solvent-solute dynamics) .
    Methodological rigor: Use the FINER criteria to ensure novelty and academic relevance .

Q. Advanced: What strategies mitigate isotopic interference in mass spectrometry-based quantification of this compound?

Answer:

  • High-Resolution MS (HRMS) : Resolve ¹³C/²H isotopic peaks using instruments with ≥50,000 resolution .
  • Internal Standards : Use deuterated analogs (e.g., D₂₇-isotridecanoic acid) for matrix-matched calibration .
  • Post-Processing Algorithms : Apply deisotoping software (e.g., XCMS Online) to exclude natural abundance isotopes .
    Validation step: Cross-check with NMR quantification to ensure method accuracy .

Comparison with Similar Compounds

Isotridecanoic acid is compared below with structurally and functionally analogous compounds, focusing on physicochemical properties, biological roles, and industrial applications.

n-Tridecanoic Acid (C13H26O2)

Property This compound n-Tridecanoic Acid
Structure Branched (2.6–3.4 terminal CH3/molecule) Linear
Melting Point Liquid at RT (esters: −52.5°C pour point) Solid at RT (esters: MP 98–100°C)
Kinematic Viscosity 80–140 mm<sup>2</sup>/s (40°C) 197.2 mm<sup>2</sup>/s (40°C)
Oxidation Stability High (RBOT life: 1,100–1,420 s) Low (RBOT life: <1,000 s)
Applications Industrial lubricants, cold-adapted bacterial membranes Limited due to poor fluidity

Key Difference : Branching reduces intermolecular forces, enhancing low-temperature performance and oxidative resistance compared to the linear isomer .

Palmitoleic Acid (C16H30O2)

Property This compound Palmitoleic Acid
Structure Branched, saturated Monounsaturated (C16:1)
Biological Role Membrane rigidity in cold stress Membrane fluidity in mesophiles
Enzyme Selectivity Preferred by PlsC4 (LPAAT) Preferred by PlsC5 (LPAAT)
Thermal Stability Stable at low temperatures Prone to oxidation at high temps

Key Difference: this compound’s branched structure supports bacterial cold tolerance, while palmitoleic acid’s unsaturation aids fluidity in moderate conditions .

Neodecanoic Acid (C10H20O2)

Property This compound Neodecanoic Acid
Chain Length C13 C10
Branching Multiple internal methyl groups Terminal branching (neo structure)
Applications High-performance lubricants Coatings, plasticizers
Toxicity Low (no significant hazards) Limited data; potential irritant

Key Difference: this compound’s longer chain and internal branching enhance lubricant durability compared to neodecanoic acid’s shorter, terminally branched structure .

Isostearic Acid (C18H36O2)

Property This compound Isostearic Acid
Chain Length C13 C18
Branching Moderate (2.6–3.4 CH3/molecule) Extensive (multiple branches)
Viscosity 80–140 mm<sup>2</sup>/s (40°C) >200 mm<sup>2</sup>/s (40°C)
Applications Low-temp lubricants High-temp greases, cosmetics

Key Difference: this compound’s lower molecular weight and balanced branching optimize it for cold environments, whereas isostearic acid’s larger size suits high-temperature applications .

Research Findings and Data Tables

Table 1: Fatty Acid Selectivity in Bacterial LPAAT Enzymes

Enzyme Preferred Substrate Function in Shewanella
PlsC4 This compound (C13) Cold stress tolerance
PlsC5 Palmitoleic acid (C16:1) Membrane fluidity regulation

Table 2: Properties of Pentaerythritol Esters

Ester Component Kinematic Viscosity (40°C, mm<sup>2</sup>/s) Pour Point (°C) RBOT Life (s)
This compound 90.8–134.8 −52.5 to −45.0 1,100–1,420
n-Tridecanoic acid 197.2 −35.0 <1,000
This compound F (overbranched) Solid at RT

Properties

IUPAC Name

11-methyldodecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOLDWZBFABPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067099
Record name Isotridecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25448-24-2, 5681-98-1
Record name Isotridecanoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isotridecanoic acid
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Record name Isotridecanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isotridecanoic acid
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Synthesis routes and methods

Procedure details

To 11-methyldodecanoic acid (400 mg) and para-nitrophenol (260 mg) dissolved in N,N-dimethylformamide (DMF, 30 ml) was added N,N'-dicyclohexylcarbodiimide (385 mg), and the mixture was stirred for 12 hours. The reaction mixture was filtered and concentrated to give the active ester of 10-methylundecanoic acid. To the active ester (620 mg), after having been dissolved in DMF, were added 6-(4'-N-glycyl-spicaminyl-amino)purine hydrochloride (710 mg) and triethylamine (2.0 ml), and the mixture was stirred for 12 hours. The solvent was removed by distillation, and the residue was subjected to chromatography on a silica gel column with eluent systems of chloroform-methanol (from 7:1 to 5:1) to give SPK251 in the yield of 236 mg.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
385 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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